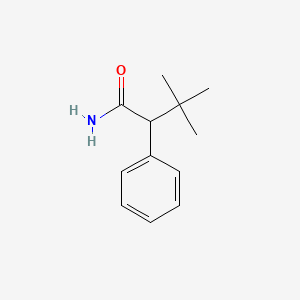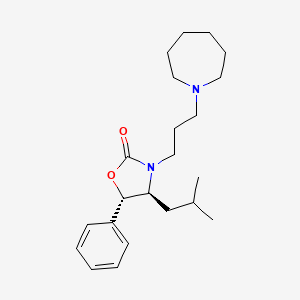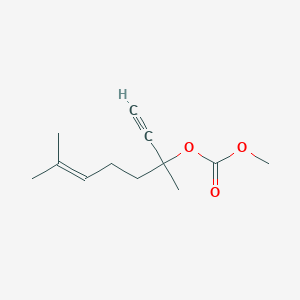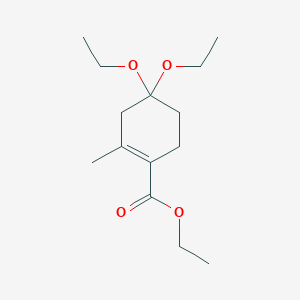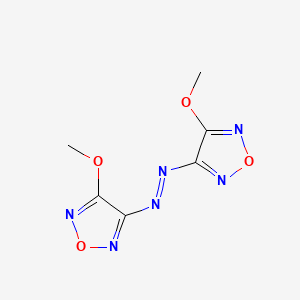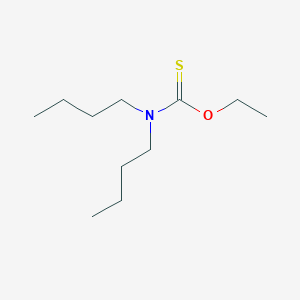![molecular formula C16H16N2O B14334853 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene CAS No. 111725-85-0](/img/no-structure.png)
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene is a complex organic compound with a unique structure that includes a cyclopropyl group and an azoxybenzene moiety
Méthodes De Préparation
The synthesis of 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene involves several steps. One common method includes the reaction of 1-methylcyclopropylbenzene with nitrosobenzene under specific conditions to form the azoxy compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene include:
1-Phenyl-1-methylcyclopropane: Lacks the azoxy group, making it less reactive in redox reactions.
Azoxybenzene: Does not have the cyclopropyl group, affecting its overall structure and reactivity. The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Propriétés
| 111725-85-0 | |
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
[2-(1-methylcyclopropyl)phenyl]-oxido-phenyliminoazanium |
InChI |
InChI=1S/C16H16N2O/c1-16(11-12-16)14-9-5-6-10-15(14)18(19)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
DFVLBEYKRMACLE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CC=CC=C2[N+](=NC3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


